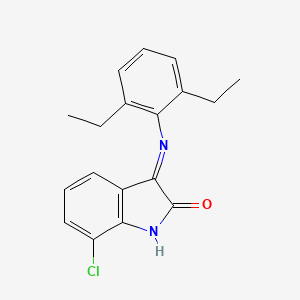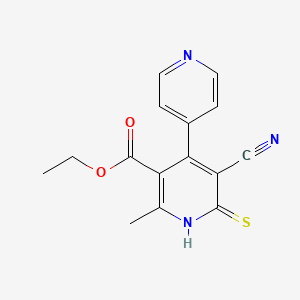![molecular formula C16H10F3N3O2S B13379843 2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B13379843.png)
2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide typically involves the condensation of 2-mercaptoquinazolinone with 2,3,4-trifluoroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
科学的研究の応用
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials with specific electronic properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of novel polymers and other advanced materials.
作用機序
The mechanism of action of 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
- 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
- 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Uniqueness
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic properties and enhances its potential biological activity. The trifluorophenyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C16H10F3N3O2S |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide |
InChI |
InChI=1S/C16H10F3N3O2S/c17-9-5-6-11(14(19)13(9)18)20-12(23)7-25-16-21-10-4-2-1-3-8(10)15(24)22-16/h1-6H,7H2,(H,20,23)(H,21,22,24) |
InChIキー |
QTXBZFHYJXTKPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C(=C(C=C3)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B13379760.png)

![2-{4-[(Z)-{(2Z)-2-[(5-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B13379774.png)
![(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13379782.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide](/img/structure/B13379791.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13379798.png)
![N-(3,5-dichlorophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13379799.png)
![3-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B13379800.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13379816.png)
![N'-{2-hydroxy-5-nitrobenzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13379823.png)

![Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379858.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide](/img/structure/B13379863.png)
